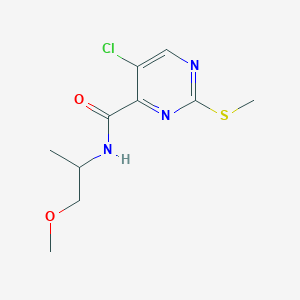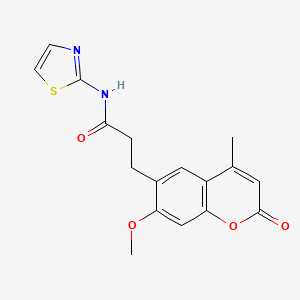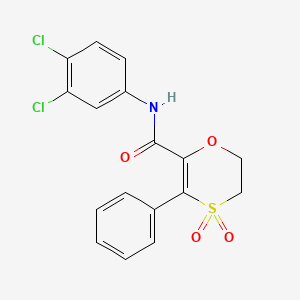![molecular formula C27H24O6 B12207495 (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12207495.png)
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a phenylprop-2-en-1-yl group, and a trimethoxybenzylidene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylprop-2-en-1-yl Group: This step often involves the use of coupling reactions, such as the Heck or Suzuki coupling, to attach the phenylprop-2-en-1-yl group to the benzofuran core.
Addition of the Trimethoxybenzylidene Moiety: This step may involve condensation reactions to introduce the trimethoxybenzylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one: This compound shares structural similarities with other benzofuran derivatives and compounds containing phenylprop-2-en-1-yl and trimethoxybenzylidene groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24O6 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2Z)-6-[(E)-3-phenylprop-2-enoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C27H24O6/c1-29-22-17-25(31-3)24(30-2)14-19(22)15-26-27(28)21-12-11-20(16-23(21)33-26)32-13-7-10-18-8-5-4-6-9-18/h4-12,14-17H,13H2,1-3H3/b10-7+,26-15- |
InChI Key |
OFJJUNUHELSILW-LUTOAVKISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12207412.png)
![Benzyl{2-[(2-pyridylmethyl)amino]pteridin-4-yl}amine](/img/structure/B12207413.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12207422.png)
![2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylbenzoate](/img/structure/B12207429.png)

![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12207447.png)
![3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12207455.png)

![2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide](/img/structure/B12207466.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl thiophene-2-carboxylate](/img/structure/B12207469.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12207484.png)
![3-(4-chlorophenyl)-11-(4-methoxyphenyl)-10-(phenylcarbonyl)-2,3,4-trihydro-5H, 11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one](/img/structure/B12207490.png)

![7-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12207513.png)
